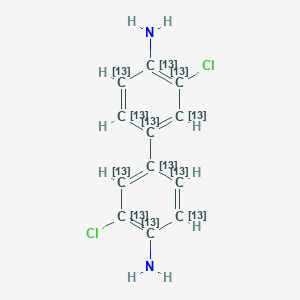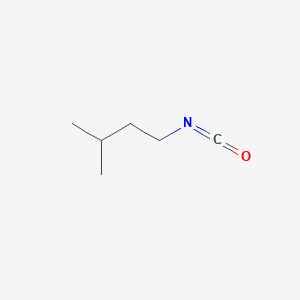
3,3'-Dichlorobenzidine-13C12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,3’-Dichlorobenzidine is an organic compound with the formula (C6H3Cl(NH2))2 . The pure compound is pale yellow, but commercial samples are often colored . It is barely soluble in water and is often supplied as a wet paste . It is widely used in the production of diarylide yellow pigments used in the production of printing inks .
Synthesis Analysis
3,3’-Dichlorobenzidine is prepared in two steps from 2-nitrochlorobenzene . The first step involves reduction with zinc in base to afford 2,2’-dichlorodiphenylhydrazine . This intermediate undergoes the benzidine rearrangement to afford 3,3’-dichlorobenzidine . Aqueous solutions of 3,3’-dichlorobenzidine degrade in light to monochloro derivative .Molecular Structure Analysis
The molecular structure of 3,3’-Dichlorobenzidine consists of two benzene rings connected by a carbon-carbon bond, with two chlorine atoms and two amino groups attached to the benzene rings .Chemical Reactions Analysis
The most widely practiced reaction of 3,3’-dichlorobenzidine is its double diazotization . This bis (diazo) intermediate is then coupled to derivatives of acetoacetylaminobenzene (CH3C(O)CH2C(O)NHAr) .Physical And Chemical Properties Analysis
3,3’-Dichlorobenzidine is a gray or purple crystalline solid . It has a molecular weight of 253.13 g/mol . Its melting point is 132 to 133 °C, and its boiling point is 402 °C . It is barely soluble in water .Safety And Hazards
3,3’-Dichlorobenzidine is considered a potential carcinogen . It has been shown to increase the incidence of tumors in animals . Workers handling high levels of 3,3’-Dichlorobenzidine have reported itchy or red skin or rash . 3,3’-Dichlorobenzidine exposure has been associated with an increased risk of bladder cancer in workers who have used 3,3’-Dichlorobenzidine in manufacturing for long periods of time .
Eigenschaften
IUPAC Name |
4-(4-amino-3-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWXDEQWWKGHRV-WCGVKTIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)N)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dichlorobenzidine-13C12 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)



![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)





